4-[(Dibutylamino)methyl]aniline
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Overview
Description
4-[(Dibutylamino)methyl]aniline is an organic compound with the molecular formula C15H26N2 and a molecular weight of 234.38 g/mol . It is a derivative of aniline, where the amino group is substituted with a dibutylaminomethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(Dibutylamino)methyl]aniline can be achieved through various synthetic routes. One common method involves the reaction of aniline with dibutylamine in the presence of formaldehyde. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield . Industrial production methods often involve bulk manufacturing processes that ensure high purity and consistency of the compound .
Chemical Reactions Analysis
4-[(Dibutylamino)methyl]aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(Dibutylamino)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(Dibutylamino)methyl]aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(Dibutylamino)methyl]aniline can be compared with other similar compounds such as:
Aniline: The parent compound, which lacks the dibutylaminomethyl substitution.
N,N-Dibutylaniline: Similar in structure but with different substitution patterns.
4-Methylaniline: Another derivative of aniline with a methyl group substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-[(dibutylamino)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOPGXHDDXHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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